N-(1-adamantylmethyl)-N'-ethylurea
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Overview
Description
N-(1-adamantylmethyl)-N'-ethylurea is a useful research compound. Its molecular formula is C14H24N2O and its molecular weight is 236.359. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity Exploration
Research has shown the synthesis of new derivatives of compounds structurally related to N-(1-adamantylmethyl)-N'-ethylurea, such as 6-(1-adamantylmethyl)-4(3H)-pyrimidinone derivatives. These derivatives are explored for their probable anti-HIV-1 activities, highlighting the compound's potential in medicinal chemistry applications (Novakov, Orlinson, & Navrotskii, 2009).
Catalysis and Material Science
The compound's derivatives, particularly those involving adamantyl groups, have been utilized in the formation of catalytically active complexes. For example, N-adamantyl-2-aminopyridines have been shown to form stable complexes with zirconium, leading to catalysts for ethylene polymerization with significant productivity (Morton, O'Shaughnessy, & Scott, 2000). This illustrates the role of adamantyl derivatives in enhancing the performance of catalytic systems.
Molecular Structure and Noncovalent Interactions
The structural features of compounds containing the adamantyl group, such as this compound, have been studied for their noncovalent interactions. These studies provide insights into the molecular and crystal structures of such compounds, contributing to the understanding of their stability and reactivity. For instance, quantitative assessments of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have been conducted, shedding light on the nature of these interactions and their significance in molecular design (El-Emam et al., 2020).
Mechanism of Action
Target of Action
N-(1-adamantylmethyl)-N’-ethylurea is a synthetic compound that has been identified as a designer drug Similar compounds, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds interact with the cannabinoid receptors in the brain, which play a crucial role in various physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
Based on the structure and properties of similar adamantane derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . The adamantyl group in the compound could potentially enhance its lipophilicity, thereby increasing its ability to cross biological membranes and interact with its targets.
Biochemical Pathways
These pathways play a significant role in various physiological processes, including immune response, cell proliferation, and neuronal signaling .
Pharmacokinetics
The compound’s adamantyl group could potentially enhance its lipophilicity, which might influence its absorption and distribution within the body
Result of Action
If it acts as a synthetic cannabinoid, it could potentially alter neuronal signaling, immune response, and cell proliferation, among other physiological processes .
Safety and Hazards
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-2-15-13(17)16-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLBDNGWXPUYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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